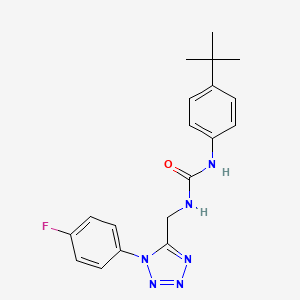
(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-4-yl)methanone is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms . The compound also includes an isopropyl group, a piperidine ring, and a pyridine ring .
Molecular Structure Analysis
The molecular formula of the compound isC10H17N3O . The InChI string is InChI=1S/C10H17N3O/c1-7(2)9-12-10(14-13-9)8-3-5-11-6-4-8/h7-8,11H,3-6H2,1-2H3 . This indicates the connectivity and hydrogen count of the molecule’s atoms. Physical And Chemical Properties Analysis
The compoundThis compound is a solid . Its molecular weight is 195.26 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .
Mecanismo De Acción
The exact mechanism of action of (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-4-yl)methanone is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of anxiety, depression, and pain. This compound may also interact with other neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which may contribute to its anxiolytic and anticonvulsant effects. This compound may also modulate the release of other neurotransmitters, such as dopamine and serotonin, which may contribute to its antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-4-yl)methanone in lab experiments is its potential therapeutic applications. This compound may be useful in developing new treatments for anxiety, depression, pain, and addiction. However, one limitation of using this compound is its limited availability and the specialized knowledge and equipment required to synthesize it.
Direcciones Futuras
There are several future directions for research on (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-4-yl)methanone. One direction is to further explore its mechanism of action and how it interacts with other neurotransmitter systems in the brain. Another direction is to investigate its potential as a treatment for other neurological disorders, such as epilepsy and schizophrenia. Additionally, future research could focus on developing new synthetic methods for this compound that are more efficient and cost-effective.
Métodos De Síntesis
The synthesis of (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-4-yl)methanone involves a multistep process that includes the use of various reagents and solvents. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that this compound is not readily available and requires specialized knowledge and equipment to synthesize.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-4-yl)methanone have been explored in several scientific studies. This compound has been found to exhibit anticonvulsant, anxiolytic, and antidepressant effects in animal models. It has also been shown to have potential as a treatment for neuropathic pain and addiction.
Propiedades
IUPAC Name |
[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-11(2)14-18-19-15(22-14)12-5-9-20(10-6-12)16(21)13-3-7-17-8-4-13/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTXGTDDGODDHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

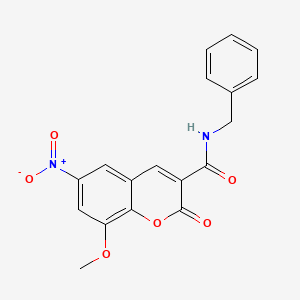
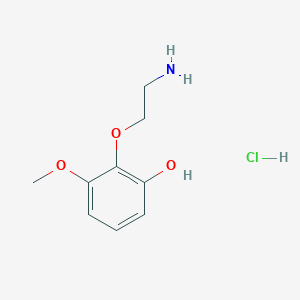
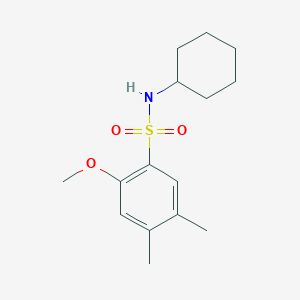
![2-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1H-indole](/img/structure/B2946511.png)
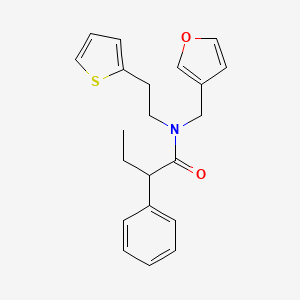
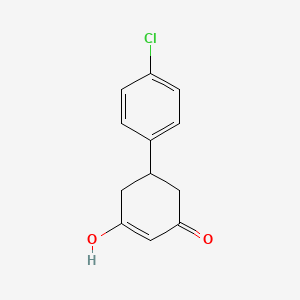
![6-Ethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B2946514.png)
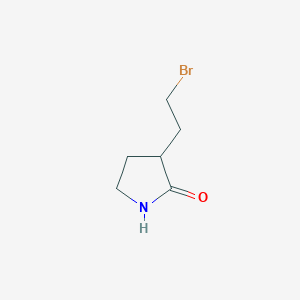
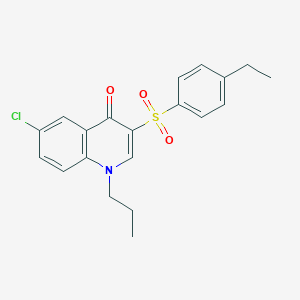
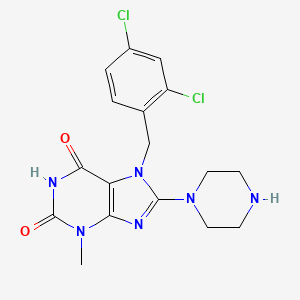
![N-[2-[2-[2-(Dimethylamino)-2-oxoethyl]anilino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2946519.png)
![[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl](morpholino)methanone](/img/structure/B2946525.png)
